molecular formula C24H24N4O3 B14955234 ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Katalognummer: B14955234
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: CUKVPBMGMWCMMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery. It is a hybrid molecule featuring a 3,4-dihydropyrimidin-2(1H)-one (DHPM) core fused with a 1H-pyrazole moiety . The DHPM scaffold is historically recognized for its diverse pharmacological profiles, with well-documented applications in anticancer research. Compounds like the well-known Monastrol are DHPM-based and function as selective inhibitors of kinesin-5 (Eg5), a protein essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis . The integration of a pyrazole ring, a privileged structure in medicinal chemistry, is known to enhance a molecule's ability to engage with biological targets through various non-covalent interactions, potentially improving potency and selectivity . While the specific mechanism of action for this exact compound requires further experimental validation, its design suggests potential as a cytostatic agent for investigating mitosis and as a lead structure in developing novel anticancer therapeutics. This product is intended for research purposes to explore these and other biological activities. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C24H24N4O3

Molekulargewicht

416.5 g/mol

IUPAC-Name

ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H24N4O3/c1-4-31-23(29)20-16(3)25-24(30)26-22(20)19-14-28(18-8-6-5-7-9-18)27-21(19)17-12-10-15(2)11-13-17/h5-14,22H,4H2,1-3H3,(H2,25,26,30)

InChI-Schlüssel

CUKVPBMGMWCMMU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Functionalization via Huisgen Cycloaddition

After the Biginelli reaction, the compound undergoes Huisgen 1,3-dipolar cycloaddition to introduce additional functional groups. This reaction:

  • Mechanism : Forms covalent bonds between azides and alkynes via copper catalysis.

  • Outcome : Enhances structural complexity and biological activity by appending substituents like triazole or phenyl groups.

Substitution and Modification Reactions

The compound’s reactive sites enable diverse transformations:

Reaction TypeReagents/ConditionsOutcome
Oxidation Potassium permanganate, chromium trioxideIntroduction of oxidized functional groups
Reduction Sodium borohydride, lithium aluminum hydrideReduction of carbonyl groups
Nucleophilic Substitution Alkyl halides, aromatic ringsReplacement of substituents (e.g., butoxy → methoxy groups)

These reactions modify the compound’s electronic and steric properties, influencing its biological interactions.

Three-Component Reaction with Pyrazole Derivatives

A notable reaction involves a three-component system combining:

  • Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate

  • 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Monochloroacetic acid

This reaction forms a fused thiazolo-dihydropyrimidine derivative, characterized by:

  • Mechanism : Stepwise condensation and cyclization.

  • Applications : Exploration of anti-cancer and anti-inflammatory activities due to enhanced target binding .

Mechanism of Action

The compound’s biological activity stems from its interaction with kinesin proteins involved in mitosis. By inhibiting these enzymes, it induces G2/M phase cell cycle arrest , leading to apoptosis in cancer cells.

Key Structural and Reaction Insights

  • Stability : The tetrahydropyrimidine core and pyrazole substituents confer stability under acidic conditions.

  • Versatility : Multiple reactive sites allow for sequential functionalization, enabling tailored drug design .

Wissenschaftliche Forschungsanwendungen

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone with a tetrahydropyrimidine ring fused with a pyrazole moiety. It has a molecular formula of C24H24N4O3C_{24}H_{24}N_4O_3 and a molecular weight of 416.5 g/mol. This compound has biological activity as an enzyme inhibitor and has been studied for cancer therapy applications because of its ability to modulate signaling pathways involved in cell proliferation and survival.

Scientific Research Applications

  • Enzyme Inhibition The compound shows potential as an enzyme inhibitor.
  • Cancer Therapy It has been studied for potential applications in cancer therapy because of its ability to modulate key signaling pathways, such as MAPK/ERK and PI3K/Akt, which are critical in cell proliferation and survival.

While the search results provide information about the compound and its potential applications, there is a lack of comprehensive data tables and well-documented case studies. Further research may be needed to explore the scientific research applications of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in detail.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The target compound’s pyrimidine ring is substituted with a 2-oxo group, while its pyrazole ring contains 3-(4-methylphenyl) and 1-phenyl substituents. Key analogues include:

Table 1: Substituent Variations and Molecular Formulas
Compound Name Pyrazole Substituents Pyrimidine Modification Molecular Formula Molecular Weight (g/mol)
Target Compound 3-(4-methylphenyl), 1-phenyl 2-oxo C24H24N4O3 424.48
Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-(4-fluorophenyl), 1-phenyl 2-oxo C23H21FN4O3 428.45
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-diphenyl 2-thioxo C23H22N4O2S 430.51
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-chloro-3-methyl, 1-phenyl 2-oxo C19H19ClN4O3 386.84
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine fusion 3-oxo, fused ring C22H22N4O4S 438.50
Key Observations:
  • Electron-Withdrawing vs.
  • Thioxo vs. Oxo Modification : The 2-thioxo group in increases sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), which may enhance binding affinity in biological systems.
  • Ring Fusion : The thiazolo-pyrimidine fused system in modifies planarity and electronic delocalization, impacting solubility and pharmacokinetics.

Spectroscopic and Crystallographic Insights

  • NMR Analysis : Chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) of NMR spectra (as in ) highlight differences in substituent electronic environments. For example, the 4-methylphenyl group in the target compound causes upfield shifts compared to halogenated analogues .
  • Crystallography : Tools like SHELX and ORTEP are critical for resolving conformational details. The target compound’s puckering coordinates (per ) likely differ from fused-ring systems like , influencing molecular packing and stability.

Biologische Aktivität

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly focusing on its pharmacological effects and structure-activity relationships (SAR).

1. Synthesis and Structural Characteristics

The compound belongs to a class of pyrazole derivatives that have been synthesized through various methodologies, including microwave irradiation and traditional organic synthesis techniques. The structural features include a tetrahydropyrimidine core substituted with a pyrazole moiety, which is known to enhance bioactivity in several contexts.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have exhibited significant activity against various microbial strains. A study reported low toxicity in mammalian cells and good oral bioavailability for derivatives with similar structures .

2.2 Antiparasitic Activity

The compound has been evaluated for its trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives showed promising results, with IC50 values indicating moderate activity compared to standard treatments like benznidazole . The SAR analysis indicates that modifications in the pyrazole ring can significantly impact biological activity, suggesting potential pathways for optimizing efficacy .

3. Structure-Activity Relationship (SAR)

The effectiveness of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be attributed to specific structural components:

Structural Feature Impact on Activity
Pyrazole RingEnhances binding affinity to biological targets
TetrahydropyrimidineContributes to overall stability and bioavailability
Substituents on Aromatic RingsModulate interaction with enzymes and receptors

The presence of electron-donating or withdrawing groups on the aromatic rings can influence the compound's interaction with target proteins, thereby affecting its potency and specificity .

Case Study 1: Trypanocidal Activity

A recent study synthesized a series of pyrazole-tetrahydropyrimidine derivatives and evaluated their efficacy against T. cruzi. The most active compounds demonstrated IC50 values ranging from 47.16 μM to >100 μM, indicating lower efficacy compared to benznidazole (IC50 = 1.93 μM). However, these compounds exhibited minimal toxicity towards Vero cells, suggesting a favorable therapeutic index .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of related pyrazole derivatives. These compounds were tested against various cancer cell lines and showed promise as potential chemotherapeutics due to their ability to inhibit cell proliferation while maintaining low cytotoxicity towards normal cells .

5. Conclusion

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a significant area of interest for future pharmacological research due to its diverse biological activities. The ongoing exploration of its SAR will likely yield more potent derivatives suitable for therapeutic applications against infectious diseases and cancer.

Continued investigation into this compound's mechanisms of action and optimization strategies will be essential for advancing its clinical potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.